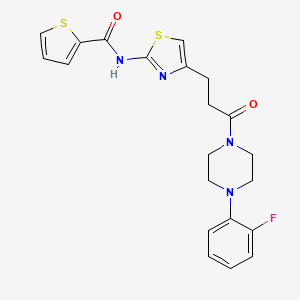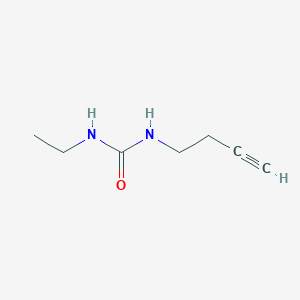
1-(But-3-yn-1-yl)-3-éthylurée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(But-3-yn-1-yl)-3-ethylurea” is a compound that contains a urea group (-NH-CO-NH-) and a but-3-yn-1-yl group (a four-carbon chain with a triple bond). Urea derivatives have a wide range of applications in medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of but-3-yn-1-amine with an appropriate isocyanate to form the urea derivative .
Molecular Structure Analysis
The compound contains a urea group, which is planar and can participate in hydrogen bonding. The but-3-yn-1-yl group is a linear, hydrophobic group .
Chemical Reactions Analysis
The compound contains a triple bond, which can undergo reactions such as hydrogenation and addition reactions. The urea group can participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. In general, urea derivatives are solid at room temperature and are soluble in polar solvents .
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the design and synthesis of clickable, photoreactive amino acids for peptide photoaffinity labeling . These compounds interact with bioactive peptides and their targets, which could potentially be the case for 1-(But-3-yn-1-yl)-3-ethylurea.
Mode of Action
It’s worth noting that similar compounds containing a photoreactive benzophenone and a clickable terminal alkyne have been synthesized . These compounds can act as reporter tags by fast attachment to other functional groups via a ‘click’ reaction . This suggests that 1-(But-3-yn-1-yl)-3-ethylurea might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been used in photoaffinity labeling experiments to investigate ligand-receptor interactions within biological systems . This suggests that 1-(But-3-yn-1-yl)-3-ethylurea could potentially affect pathways related to these interactions.
Result of Action
Based on the properties of similar compounds, it can be inferred that it might play a role in investigating the interactions between bioactive peptides and their targets .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(But-3-yn-1-yl)-3-ethylurea in lab experiments is its potential to inhibit specific enzymes and biochemical pathways. This can be useful in studying the effects of these pathways on various physiological processes. Additionally, the compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potentially useful tool in cancer research.
One limitation of using 1-(But-3-yn-1-yl)-3-ethylurea in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, which can limit its usefulness in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-(But-3-yn-1-yl)-3-ethylurea. One area of interest is the compound's potential use in the treatment of cancer. Studies have shown that 1-(But-3-yn-1-yl)-3-ethylurea has anti-tumor properties, and further research could explore its potential as a cancer treatment.
Another area of interest is the compound's effects on the central nervous system. Studies have shown that 1-(But-3-yn-1-yl)-3-ethylurea has sedative and anxiolytic effects, and further research could explore its potential as a treatment for anxiety and other psychiatric disorders.
Finally, further research could explore the compound's mechanism of action and its effects on specific enzymes and biochemical pathways. This could provide insights into the compound's potential uses in various physiological processes and diseases.
Méthodes De Synthèse
The synthesis of 1-(But-3-yn-1-yl)-3-ethylurea involves the reaction of 1-butyn-3-ol and ethyl isocyanate. The reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium hydroxide, and a solvent, such as dimethylformamide or tetrahydrofuran. The resulting product is a white crystalline solid with a melting point of 95-98°C.
Applications De Recherche Scientifique
- Le carbamate de but-3-yn-1-yle sert de sonde de cystéine protéomique. Les chercheurs l'utilisent pour marquer sélectivement les résidus cystéine des protéines. En incorporant un groupe alkyne, il permet un marquage et une détection basés sur la chimie click des modifications de la cystéine. Cette approche aide à comprendre la fonction des protéines, les interactions et les modifications post-traductionnelles .
- Le laboratoire de Nir London a développé des N-alkynyl-méthacrylamides, y compris le carbamate de but-3-yn-1-yle, pour la CoLDR. La CoLDR représente une nouvelle stratégie pour la découverte et la conception d'inhibiteurs covalents ciblés. Ces électrophile à base d'acrylamide permettent aux chercheurs de modifier sélectivement les cibles protéiques, ce qui conduit à un développement potentiel de médicaments .
- Le carbamate de but-3-yn-1-yle sert de bloc de construction pour les sondes chimiques. Sa fonctionnalité alkyne permet aux chercheurs de l'attacher à d'autres molécules, créant ainsi des composés multifonctionnels. Ces sondes peuvent être utilisées pour étudier les processus biologiques, les interactions protéines-protéines et les voies cellulaires .
- Les chercheurs ont analysé le carbamate de but-3-yn-1-yle en utilisant des méthodes spectroscopiques. Ces études fournissent des informations sur sa structure, sa réactivité et ses applications potentielles .
- Le groupe alkyne terminal dans le carbamate de but-3-yn-1-yle le rend adapté aux réactions de chimie click. Les chercheurs peuvent l'associer efficacement à des azides ou à d'autres groupes fonctionnels, ce qui facilite la synthèse de composés divers .
- En raison de sa fonctionnalité alkyne, le carbamate de but-3-yn-1-yle est utilisé comme réactif de modification chimique. Les chercheurs l'utilisent pour introduire des modifications spécifiques dans les molécules, telles que les protéines ou les peptides, à diverses fins expérimentales .
Sondes de cystéine protéomique
Chimie de libération dirigée par ligand covalent (CoLDR)
Synthèse de sondes chimiques
Analyse de la structure moléculaire
Applications de la chimie click
Réactifs de modification chimique
Safety and Hazards
Propriétés
IUPAC Name |
1-but-3-ynyl-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-5-6-9-7(10)8-4-2/h1H,4-6H2,2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUDHZCERWCLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2431857.png)
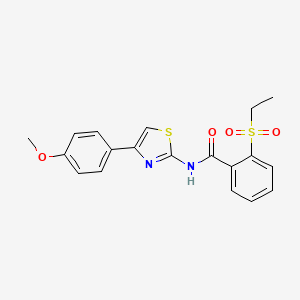
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2431859.png)

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2431863.png)
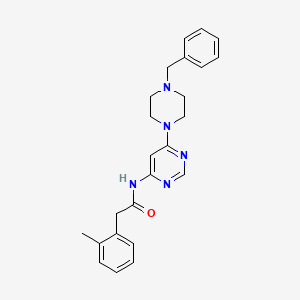
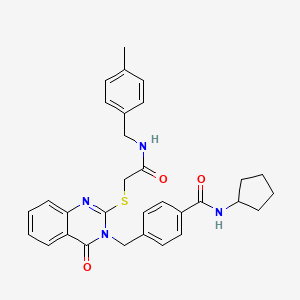
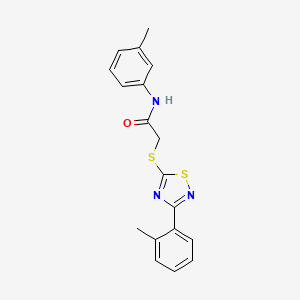
![N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2431873.png)
![2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane](/img/structure/B2431874.png)
![N-(3-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2431876.png)
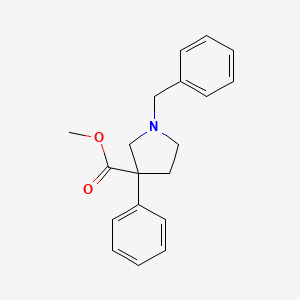
![1-[(4-Chlorophenyl)sulfonyl]-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2431878.png)
